molecular formula C14H18ClNO4 B12104815 (2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride

(2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12104815
M. Wt: 299.75 g/mol
InChI Key: SGJDCMRAELUFPR-UHFFFAOYSA-N
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Description

(2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a methyl ester at the 2-position and a 2-acetylphenoxy substituent at the 4-position of the pyrrolidine ring.

Properties

IUPAC Name

methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.ClH/c1-9(16)11-5-3-4-6-13(11)19-10-7-12(15-8-10)14(17)18-2;/h3-6,10,12,15H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJDCMRAELUFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of (2S,4S)-4-(2-acetylphenoxy)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(2-acetylphenoxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • Positional Isomerism: The target compound’s 2-acetylphenoxy group introduces ortho-substitution, likely increasing steric hindrance and altering electronic effects compared to the para-substituted analog in . Ortho-substitution may reduce rotational freedom and impact binding affinity in receptor-ligand interactions .
  • Functional Group Diversity: Analogs with tert-Boc-amino () or carbamoyl-phenyl-ethyl groups () highlight how polar functional groups influence solubility and stability.

Stereochemical Impact

  • Diastereomers such as (2S,4R)-methyl 4-methylpyrrolidine-2-carboxylate HCl () exhibit distinct physicochemical profiles due to altered ring puckering and substituent orientation. The (2S,4S) configuration in the target compound may favor specific enantioselective interactions .

Research Implications

  • Medicinal Chemistry: The acetylphenoxy group’s position (ortho vs. para) could modulate target selectivity in drug candidates. For example, ortho-substituted aromatics often exhibit unique pharmacokinetic profiles due to altered metabolism .
  • Material Science : Pyrrolidine derivatives with bulky substituents (e.g., cyclopentanecarbonyloxy in ) may serve as chiral catalysts or ligands in asymmetric synthesis .

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